Phenosafranine

Description

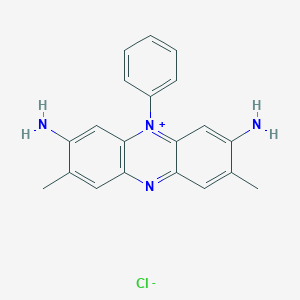

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRHUQTFTUEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69882-16-2 | |

| Record name | Poly(safranine T) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69882-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60874047 | |

| Record name | C.I. Basic Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown solid; [MSDSonline] | |

| Record name | C.I. Basic Red 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

477-73-6, 69882-16-2 | |

| Record name | Safranine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BASIC RED 2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diamino-2,8-dimethyl-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-diamine,2,8-dimethyl-5-phenyl phenazinium chloride, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC RED 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX0YXU2HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC RED 2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenosafranine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine, a cationic dye of the phenazine (B1670421) class, is a versatile molecule with a rich history of application in various scientific domains.[1] Its utility spans from biological staining in histology and cytology to its function as a redox indicator and a photosensitizer in photodynamic therapy.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Chemical Structure and Identification

This compound, systematically known as 3,7-diamino-5-phenylphenazin-5-ium (B1219561) chloride, possesses a planar, heterocyclic aromatic structure. This configuration is central to its chemical and photophysical properties.

Caption: Chemical structure of this compound (3,7-diamino-5-phenylphenazin-5-ium chloride).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 81-93-6 |

| Molecular Formula | C₁₈H₁₅ClN₄ |

| Molecular Weight | 322.79 g/mol |

| IUPAC Name | 3,7-diamino-5-phenylphenazin-5-ium chloride |

| Synonyms | Safranin B Extra, C.I. 50200 |

| SMILES | Nc1ccc2nc3ccc(N)cc3--INVALID-LINK--c2c1.[Cl-] |

| InChI | InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H |

Physicochemical Properties

This compound presents as a dark green crystalline powder which readily dissolves in water and ethanol (B145695) to yield a vibrant red solution.[4] Its physicochemical properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Value |

| Melting Point | >300 °C |

| Boiling Point | 478.49 °C (estimate) |

| Appearance | Dark green crystalline powder |

Table 3: Solubility

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble |

| DMSO | 125 mg/mL (387.25 mM) |

Table 4: Spectral Properties

| Property | Value | Solvent |

| UV-Vis Absorption Maximum (λmax) | 517-523 nm | Water |

| Molar Extinction Coefficient (ε) | 35,600 M⁻¹cm⁻¹ | Ethanol |

| Fluorescence Emission Maximum (λem) | 585 nm | Water |

Table 5: Electrochemical Properties

| Property | Value | Conditions |

| Formal Redox Potential (E°') | -252 mV vs. SHE | pH 7 |

Applications and Mechanisms of Action

Biological Staining in Histology and Cytology

This compound is extensively used as a nuclear and counterstain in various histological and cytological preparations.[4][5]

Mechanism of Action: As a cationic dye, this compound binds to anionic components within the cell, primarily the phosphate (B84403) backbone of nucleic acids (DNA and RNA) in the nucleus, through electrostatic interactions.[1][6] This results in a distinct red to pink staining of the nuclei. The planar structure of this compound also allows for its intercalation between the base pairs of DNA, further stabilizing the dye-nucleic acid complex.[1]

Caption: Mechanism of this compound as a biological stain.

Redox Indicator

In analytical chemistry, this compound serves as a reliable redox indicator, exhibiting a distinct color change from red in its oxidized state to colorless in its reduced form.[2][7]

Mechanism of Action: this compound undergoes a reversible two-electron, two-proton reduction-oxidation reaction. The oxidized form possesses a conjugated system that absorbs light in the visible spectrum, appearing red. Upon reduction, this conjugation is disrupted, leading to a loss of color.[7]

Caption: Redox equilibrium of this compound.

Photosensitizer in Photodynamic Therapy (PDT)

This compound has demonstrated significant potential as a photosensitizer in photodynamic therapy (PDT), particularly in antimicrobial applications.[3][8]

Mechanism of Action: Upon absorption of light at an appropriate wavelength, this compound transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[3] This triplet-state this compound can then initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer reacts directly with a substrate to produce radical ions, which can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anion and hydroxyl radicals.

-

Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[3]

These generated ROS are highly cytotoxic and can induce oxidative damage to various cellular components of target cells, such as lipids, proteins, and nucleic acids, leading to cell death.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. Phenosafranin Indicator 0.1% [rmreagents.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cationic Phenosafranin Photosensitizers Based on Polyhedral Oligomeric Silsesquioxanes for Inactivation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Phenosafranine's Staining Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Phenosafranine as a biological stain. It delves into the physicochemical properties of the dye, its interactions with cellular components, and its applications in various research contexts, including its role as a photosensitizer in photodynamic therapy. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key pathways and workflows.

Introduction to this compound

This compound (3,7-diamino-5-phenylphenazinium chloride) is a cationic dye belonging to the phenazine (B1670421) class. It is a versatile compound used in histology, cytology, and microbiology as a nuclear and counterstain.[1][2] Beyond its staining applications, this compound also functions as a redox indicator and a potent photosensitizer, making it a valuable tool in a range of biomedical research fields.[3]

Physicochemical Properties

This compound is a dark green crystalline powder that dissolves in water and ethanol (B145695) to produce a red-colored solution.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₁₅ClN₄ |

| Molecular Weight | 322.79 g/mol |

| Appearance | Dark green crystalline powder |

| Solubility | Soluble in water and ethanol |

| Absorption Maximum (λmax) | 520-530 nm in aqueous buffer |

| Emission Maximum (λem) | ~585 nm in aqueous buffer |

Table 1: Physicochemical Properties of this compound.[3][4]

Core Staining Mechanism: Electrostatic Interaction and Intercalation

The primary mechanism underlying this compound's staining action is rooted in its cationic nature. The positively charged this compound molecule exhibits a strong electrostatic attraction to negatively charged components within cells.[1] This leads to its accumulation in specific cellular compartments.

The primary targets for this compound staining are:

-

Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of nucleic acids is negatively charged, providing a high-affinity binding site for the cationic this compound.[1]

-

Acidic Mucopolysaccharides: These molecules, found in the extracellular matrix and within certain cellular granules, also carry a net negative charge.

Beyond simple electrostatic interactions, studies have revealed a more intricate binding mechanism with nucleic acids. This compound intercalates between the base pairs of both DNA and RNA.[4][5] This intercalation involves the insertion of the planar phenazine ring system into the hydrophobic interior of the nucleic acid duplex. This mode of binding is further stabilized by the electrostatic interactions between the dye and the phosphate backbone.

Core staining mechanism of this compound.

Binding Affinity and Stoichiometry

Spectroscopic and calorimetric studies have quantified the binding of this compound to nucleic acids. The binding affinity is on the order of 10⁵ M⁻¹, indicating a strong interaction.[4] The stoichiometry of this binding to DNA has been determined to be approximately one this compound molecule per two base pairs.[4]

| Nucleic Acid Type | Binding Affinity (K) |

| Double-stranded DNA | ~3.81–4.22 x 10⁵ M⁻¹ |

| Double-stranded RNA | ~1.9 x 10⁵ M⁻¹ |

| Triple-stranded RNA | ~3.7 x 10⁵ M⁻¹ |

Table 2: Binding Affinities of this compound to Nucleic Acids.[4][5]

Sequence Selectivity

Further investigations have revealed that this compound does not bind uniformly to all DNA sequences. It exhibits a preference for guanine-cytosine (G-C) rich regions over adenine-thymine (A-T) rich regions.[1] This selectivity is attributed to the specific electronic and steric interactions between the dye and the G-C base pairs within the intercalation site.

Thermodynamics of Binding

The interaction between this compound and DNA is an exothermic process, driven by both favorable negative enthalpy (ΔH) and a large positive entropy (ΔS) change.[4] The negative enthalpy change suggests the formation of stable bonds upon intercalation, while the positive entropy change is likely due to the release of counterions and water molecules from the DNA surface upon dye binding.

| Thermodynamic Parameter | Value | Interpretation |

| ΔG (Gibbs Free Energy) | Negative | Spontaneous binding process |

| ΔH (Enthalpy Change) | Negative | Exothermic reaction, favorable bond formation |

| ΔS (Entropy Change) | Positive | Increased disorder, likely from ion and water release |

| ΔCp (Heat Capacity Change) | Negative | Indicates a significant hydrophobic contribution to binding |

Table 3: Thermodynamics of this compound-DNA Interaction.[1][4]

Mechanism of Action in Photodynamic Therapy (PDT)

This compound is a potent photosensitizer, meaning it can be excited by light to induce cytotoxic effects.[6] This property is harnessed in photodynamic therapy (PDT) for the treatment of cancer and microbial infections. The mechanism of this compound-mediated PDT involves the generation of reactive oxygen species (ROS).

Upon absorption of light of an appropriate wavelength, the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[6] The triplet state this compound can then initiate two types of photochemical reactions:

-

Type I Reaction: The excited dye can react directly with a substrate molecule, such as a lipid or protein, through electron transfer, generating radical ions which then react with oxygen to produce ROS like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[6]

-

Type II Reaction: The excited dye can transfer its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]

These ROS are highly cytotoxic, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death.[6]

Mechanism of this compound in Photodynamic Therapy.

Induction of Apoptosis

A primary mode of cell death induced by this compound-PDT is apoptosis, or programmed cell death. The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[7] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2) inhibiting it.[5]

This compound-PDT induced apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Protocol for Nuclear Staining of Mammalian Cells

Objective: To stain the nuclei of cultured mammalian cells for visualization by fluorescence microscopy.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Distilled water

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Culture mammalian cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a 0.1% (w/v) this compound staining solution in distilled water. Incubate the cells with the staining solution for 5-10 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells with PBS until the background is clear.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with excitation and emission wavelengths around 530 nm and 585 nm, respectively.[4]

Workflow for this compound nuclear staining.

Protocol for Staining of Cartilage in Paraffin-Embedded Tissue Sections

Objective: To stain glycosaminoglycans in cartilage within formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded ethanol series)

-

Weigert's iron hematoxylin (B73222)

-

0.02% Fast Green (FCF) solution

-

1% Acetic acid solution

-

0.1% this compound solution

-

Dehydration and clearing reagents (graded ethanol series, Xylene)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.

-

Differentiation: Differentiate in 1% acid alcohol for 10-15 seconds, followed by washing.

-

Bluing: Treat with a bluing agent (e.g., Scott's tap water substitute) for 2 minutes and wash.

-

Counterstaining (Fast Green): Stain with 0.02% Fast Green solution for 3 minutes. Rinse briefly with 1% acetic acid.

-

This compound Staining: Stain with 0.1% this compound solution for 5 minutes.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous mounting medium.[4]

Expected Results: Cartilage matrix will be stained red/orange, nuclei will be black, and the background will be green.

Protocol for Cell Viability Assay using this compound and Fluorescein Diacetate (FDA)

Objective: To differentiate between live and dead plant cells based on membrane integrity.

Materials:

-

This compound

-

Fluorescein Diacetate (FDA)

-

Acetone

-

Plant cell suspension or protoplasts

-

Appropriate buffer or culture medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Prepare Stock Solutions:

-

This compound (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of distilled water.

-

FDA (5 mg/mL): Dissolve 5 mg of FDA in 1 mL of acetone.

-

-

Prepare Working Solutions:

-

This compound (0.01% w/v): Dilute the stock solution 1:10 in the cell buffer or medium.

-

FDA (2 µg/mL): Dilute the stock solution in the cell buffer or medium.

-

-

Staining: To a sample of the cell suspension, add the FDA and this compound working solutions. Incubate for 5-15 minutes at room temperature in the dark.

-

Imaging: Observe the cells using a fluorescence microscope.

-

Live cells: Will exhibit green fluorescence (from fluorescein).

-

Dead cells: Will exhibit red fluorescence in the nucleus (from this compound).[1]

-

Logical workflow of the dual-staining cell viability assay.

Conclusion

This compound is a versatile and powerful tool for researchers across various disciplines. Its utility as a biological stain is predicated on a well-understood mechanism of electrostatic interaction and intercalation with negatively charged cellular components, particularly nucleic acids. The quantitative data on its binding affinity, stoichiometry, and thermodynamics provide a solid foundation for its application in quantitative biological studies. Furthermore, its role as a photosensitizer in photodynamic therapy, with a defined mechanism of ROS generation and apoptosis induction, highlights its potential in therapeutic development. The detailed protocols provided in this guide offer a practical starting point for the successful application of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Detection of caspase-3 activation in single cells by fluorescence resonance energy transfer during photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenosafranine: A Comprehensive Technical Guide for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine is a versatile cationic dye belonging to the phenazine (B1670421) class, characterized by its deep green crystalline powder form which dissolves in water and ethanol (B145695) to yield a vibrant red solution.[1][2][3] Its utility in biological research is extensive, owing to its roles as a biological stain, a redox indicator, a potent photosensitizer, and a fluorescent probe.[3][4] This technical guide provides an in-depth overview of the core applications of this compound in biology, complete with detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways to empower researchers in their scientific endeavors.

Core Applications in Biology

This compound's diverse applications stem from its chemical and photophysical properties. As a cationic dye, it readily binds to negatively charged biomolecules such as nucleic acids, making it an excellent stain for cellular components.[1][4] Its ability to undergo color change upon reduction and to generate reactive oxygen species upon light excitation further broadens its utility in studying cellular processes and in therapeutic applications.[1][5]

Biological Staining

This compound is widely employed in histology and cytology for its ability to impart a distinct red or pink color to cell nuclei and other acidic cellular structures.[3][4]

-

Nuclear Staining: Due to its positive charge, this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of DNA and RNA, accumulating in the nucleus and allowing for clear visualization of nuclear morphology.[4]

-

Gram Staining Counterstain: In the Gram staining procedure, this compound is used as a counterstain to color Gram-negative bacteria red or pink, providing a sharp contrast to the purple-stained Gram-positive bacteria.[4]

Cell Viability Staining in Plant Cells

In conjunction with Fluorescein (B123965) Diacetate (FDA), this compound serves as a reliable vital stain to differentiate between live and dead plant cells.[5]

-

Principle: Live cells with intact plasma membranes are impermeable to this compound. In contrast, dead or membrane-compromised cells allow the dye to enter, where it stains the nucleus red. FDA, on the other hand, is cleaved by esterases in living cells to produce green fluorescent fluorescein. Thus, live cells fluoresce green, while dead cells fluoresce red.[5]

Redox Indicator

This compound functions as a redox indicator, exhibiting a distinct color change from red in its oxidized state to colorless in its reduced form.[3][5] This property is valuable for monitoring various redox reactions in biological systems.

-

Mitochondrial Membrane Potential: As a lipophilic cation, this compound can accumulate in mitochondria in response to the negative mitochondrial membrane potential. Changes in this potential, which are indicative of mitochondrial health and cellular metabolism, can be monitored by observing changes in this compound's fluorescence.[1]

Photosensitizer in Photodynamic Therapy (PDT)

This compound is a potent photosensitizer, meaning it can be excited by light to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1][6] This property is harnessed in two main therapeutic areas:

-

Photodynamic Therapy (PDT) for Cancer: When activated by light of a specific wavelength, this compound generates ROS that are cytotoxic to cancer cells, inducing cell death through apoptosis and necrosis.[2]

-

Photodynamic Antimicrobial Therapy (aPDT): This application utilizes this compound to eradicate a broad spectrum of microorganisms, including antibiotic-resistant strains, by inducing oxidative damage to microbial cells.[6]

Fluorescent Probe

With its intrinsic fluorescent properties, this compound is a valuable tool in fluorescence microscopy for visualizing cellular structures and for studying its interactions with macromolecules like DNA and RNA.[1][7]

Quantitative Data

The following tables summarize key quantitative data for the application of this compound in various biological contexts.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₅ClN₄ | [3] |

| Molecular Weight | 322.79 g/mol | [3] |

| Appearance | Dark green crystalline powder | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Absorption Maximum (λmax) in Water | 517-523 nm | [3] |

| Emission Maximum (λem) in Aqueous Solution | ~585 nm | [1] |

| Molar Extinction Coefficient (ε) in Methanol | 45,000 M⁻¹cm⁻¹ | [1] |

| Triplet Quantum Yield (ΦT) in Methanol | 0.22 | [1] |

Table 2: Typical Working Concentrations and Conditions for Biological Applications

| Application | Cell/Sample Type | Working Concentration | Incubation Time | Temperature |

| Nuclear Staining (Fixed Cells) | Mammalian Cells | 0.1% (w/v) | 5-10 minutes | Room Temperature |

| Gram Staining (Counterstain) | Bacteria | 0.25% - 0.5% (w/v) | 30-60 seconds | Room Temperature |

| Plant Cell Viability (with FDA) | Plant Suspension Cells | 0.01% (w/v) | 5-15 minutes | Room Temperature |

| Live-Cell Imaging/Mitochondrial Staining | Mammalian Cells | 0.5-10 µM | 15-60 minutes | 37°C |

| Photodynamic Antimicrobial Therapy | Planktonic Bacteria | 0.1 - 100 µM | 15-120 minutes (dark) | 37°C |

Table 3: Cytotoxicity Data for Phenazine (a related compound)

| Cell Line | Assay | IC50 (24h) | Reference(s) |

| HepG2 | Proliferation | 11 µM | [2] |

| T24 | Proliferation | 47 µM | [2] |

| Note: Direct IC50 values for this compound across a wide range of cell lines are not readily available and should be determined empirically for specific experimental systems.[2] |

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol 1: Nuclear Staining of Fixed Mammalian Cells

1. Reagent Preparation:

- Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde in 100 mL of PBS, pH 7.4. Gently heat and stir until dissolved. Cool to room temperature and filter.

- Permeabilization Buffer (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS.

- This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of distilled water. Prepare this solution fresh.[8]

2. Staining Procedure:

- Culture cells on glass coverslips.

- Wash cells twice with PBS.

- Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[8]

- Wash the cells three times with PBS for 5 minutes each.[8]

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[8]

- Wash the cells three times with PBS for 5 minutes each.[8]

- Incubate the cells with the 0.1% this compound staining solution for 5-10 minutes at room temperature, protected from light.[8]

- Wash the cells three to five times with PBS to remove excess stain.[8]

- Mount the coverslips onto microscope slides using a suitable mounting medium.

- Image the stained cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~530/580 nm).[1]

Protocol 2: this compound as a Counterstain in Gram Staining

1. Reagent Preparation:

- Crystal Violet Solution (Primary Stain)

- Gram's Iodine Solution (Mordant)

- Decolorizer (e.g., 95% Ethanol or Acetone-alcohol mixture)

- This compound Counterstain Solution (0.25% w/v): Dissolve 0.25 g of this compound in 100 mL of 95% ethanol.[4]

2. Staining Procedure:

- Prepare a heat-fixed smear of bacteria on a clean microscope slide.

- Flood the smear with Crystal Violet solution for 1 minute, then rinse with water.[4]

- Cover the smear with Gram's Iodine for 1 minute, then rinse with water.[4]

- Apply the decolorizer for a brief period (e.g., 5-15 seconds) until the runoff is clear, then immediately rinse with water.[4]

- Flood the smear with the 0.25% this compound solution for 30-60 seconds.[4]

- Gently rinse with water and blot dry.

- Observe under oil immersion microscopy. Gram-positive bacteria will appear purple, and Gram-negative bacteria will be pink or red.[4]

Protocol 3: Plant Cell Viability Assay using this compound and Fluorescein Diacetate (FDA)

1. Reagent Preparation:

- This compound Stock Solution (0.1% w/v): Dissolve 10 mg of this compound in 10 mL of distilled water.[5]

- This compound Working Solution (0.01% w/v): Dilute the stock solution 1:10 in the appropriate plant cell culture medium or buffer. Prepare fresh.[5]

- FDA Stock Solution (5 mg/mL): Dissolve 5 mg of FDA in 1 mL of acetone. Store at -20°C, protected from light.[5]

- FDA Working Solution (2 µg/mL): Immediately before use, dilute the stock solution in the plant cell culture medium to a final concentration of 2 µg/mL.[5]

2. Staining Procedure for Plant Suspension Cells:

- Transfer a 500 µL aliquot of the plant cell suspension to a microcentrifuge tube.

- Add 5 µL of the FDA working solution and 50 µL of the this compound working solution.[5]

- Gently mix and incubate at room temperature for 5-15 minutes in the dark.[5]

- Place a drop of the stained cell suspension on a microscope slide, cover with a coverslip, and image immediately.

- Use a fluorescence microscope with filter sets for fluorescein (Excitation/Emission ~494/518 nm) and this compound (Excitation/Emission ~530/585 nm).[5] Live cells will fluoresce green, and dead cells will show red nuclear staining.

Protocol 4: In Vitro Photodynamic Antimicrobial Therapy (aPDT) Efficacy Assay

1. Reagent Preparation:

- This compound Stock Solution (1-10 mM): Dissolve this compound in a suitable solvent like DMSO or ethanol and sterilize by filtration. Store at -20°C in the dark.[6]

2. Photodynamic Treatment Procedure:

- Prepare a suspension of the target microorganism in an appropriate broth.

- In a 96-well plate, add the microbial suspension to each well.

- Add this compound from the stock solution to achieve the desired final concentrations (e.g., 0.1 - 100 µM).[6] Include a no-photosensitizer control.

- Incubate the plate in the dark at 37°C for a predetermined time (e.g., 15-120 minutes) to allow for photosensitizer uptake.[6]

- Irradiate the plate with a light source at a specific wavelength (e.g., ~520 nm) and a defined light dose (e.g., 10-100 J/cm²).[6] Include a dark toxicity control (photosensitizer, no light) and a light-only control.

- Assess cell viability using a colony-forming unit (CFU) assay by performing serial dilutions, plating on appropriate agar, and incubating for 18-24 hours.[6]

- Calculate the log reduction in viability compared to the control groups.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound-induced photodynamic therapy.

Caption: Experimental workflow for this compound nuclear staining.

Caption: Workflow for plant cell viability assay.

Conclusion

This compound is a remarkably versatile and cost-effective dye with a broad spectrum of applications in biological research. Its utility as a histological stain, a probe for cell viability and mitochondrial function, a redox indicator, and a photosensitizer for therapeutic applications makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective implementation of this compound in various experimental settings, ultimately contributing to the advancement of biological and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenazinium dyes safranine O and this compound induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Phenosafranine: A Comprehensive Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosafranine (3,7-diamino-5-phenylphenazinium chloride) is a water-soluble, cationic phenazinium dye with significant applications in biomedical research and drug development.[1] Its utility as a fluorescent probe, photosensitizer in photodynamic therapy, and redox indicator is intrinsically linked to its distinct photophysical properties.[1][2] The planar aromatic structure of this compound results in strong absorption and emission in the visible spectrum, with its spectroscopic behavior being highly sensitive to the surrounding environment, including solvent polarity and pH.[1] This guide provides an in-depth analysis of the absorption and emission spectra of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support its application in research and development.

Core Spectroscopic and Photophysical Parameters

The interaction of this compound with light governs its functionality. The following tables summarize the key quantitative data for its absorption and emission spectra in various solvents.

Table 1: Spectroscopic Properties of this compound in Aqueous Solution

| Spectroscopic Parameter | Symbol | Value |

| Absorption Maximum | λmax | 520 nm[1] |

| Molar Extinction Coefficient | ε | Not readily available in searched literature for purely aqueous solution.[1] |

| Emission Maximum | λem | 585 nm[1] |

| Fluorescence Quantum Yield | Φf | < 0.94 (inferred from ΦT)[1] |

| Fluorescence Lifetime | τf | 0.93 ns[1] |

| Intersystem Crossing Quantum Yield | ΦT | 0.06[1] |

| Triplet-Triplet Absorption Maxima | λT-T | 380, 615, 665 nm[1] |

Table 2: Comparative Photophysical Properties of this compound in Organic Solvents

| Photophysical Parameter | This compound (PS+) in Methanol (MeOH) | This compound (PS+) in Acetonitrile (MeCN) |

| Absorption Maximum (λabs) | 522 nm[3] | 521 nm[3] |

| Molar Extinction Coefficient (ε) | 43,000 M-1cm-1[3] | 45,000 M-1cm-1[3] |

| Emission Maximum (λem) | 583 nm[3] | 573 nm[3] |

| Fluorescence Quantum Yield (ΦF) | 0.25[3] | 0.33[3] |

| Fluorescence Lifetime (τF) | 1.5 ns[3] | 2.0 ns[3] |

| Triplet Quantum Yield (ΦT) | 0.34[3] | 0.21[3] |

| Triplet-Triplet Absorption Maxima (λT-T) | 800, 710, 430 nm[3] | 830, 740, 440 nm[4] |

Experimental Protocols

Accurate determination of this compound's spectroscopic properties requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

Absorption Spectroscopy

This technique is employed to determine the absorption maximum (λmax) and the molar extinction coefficient (ε).

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent (e.g., deionized water, methanol, or acetonitrile).[1][3]

-

Preparation of Working Solutions: Create a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.[1]

-

Instrument Setup: Utilize a diode array spectrophotometer.[4]

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the solutions and record a baseline spectrum to subtract the solvent's absorbance.[1]

-

Sample Measurement: Rinse and fill the cuvette with a this compound working solution and record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).[1][3]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).[1]

-

To determine the molar extinction coefficient (ε), plot the absorbance at λmax versus the concentration of the prepared solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient, assuming a path length 'l' of 1 cm.[1][5]

-

Steady-State Fluorescence Spectroscopy

This method is used to determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1][3]

-

Instrument Setup: Use a spectrofluorometer equipped with excitation and emission monochromators.[1] Set the excitation wavelength to the absorption maximum of this compound (around 520 nm) and the emission scan range from approximately 530 nm to 800 nm.[1]

-

Measurement: Record the fluorescence emission spectrum of the this compound solution and identify the wavelength of maximum emission intensity (λem).[1]

-

Quantum Yield Determination (Comparative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs at a similar wavelength (e.g., Rhodamine 6G in ethanol, Φf = 0.95, or Cresyl Violet in methanol, Φf = 0.54).[1][4]

-

Prepare a solution of the standard with an absorbance matching that of the this compound solution at the same excitation wavelength.[1]

-

Record the fluorescence spectrum of the standard under identical experimental conditions.[1]

-

Calculate the quantum yield of this compound using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1][3]

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring the fluorescence lifetime (τf).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.[1]

-

Instrument Setup: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength close to this compound's absorption maximum, a sensitive high-speed detector, and timing electronics.[1][3]

-

Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated to build a histogram of photon arrival times.[3]

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf).[2][3]

Visualizing this compound's Photophysical Processes and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

References

Phenosafranine as a Redox Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Phenosafranine, a versatile phenazine (B1670421) dye, and its application as a redox indicator. This document outlines the core principles of its function, presents key quantitative data, details experimental protocols, and illustrates relevant mechanisms and workflows.

Core Principles of this compound as a Redox Indicator

This compound, with the chemical name 3,7-diamino-5-phenylphenazinium chloride, is a cationic and water-soluble dye.[1] In the field of electrochemistry, its utility as a redox indicator is paramount, stemming from a distinct and reversible color change associated with its oxidation state.[1][2]

The fundamental principle lies in a reversible two-electron, two-proton reduction-oxidation reaction.[1] The oxidized form of this compound exhibits an intense red color, while its reduced form, Dihydrothis compound, is colorless.[1][2] This stark color transition provides a clear visual endpoint in redox titrations.[1]

The redox reaction can be represented as follows:

This compound (oxidized, red) + 2e⁻ + 2H⁺ ⇌ Dihydrothis compound (reduced, colorless) [1]

This equilibrium is sensitive to the concentration of protons, making the redox potential of this compound pH-dependent.[1]

Quantitative Data

The electrochemical properties of this compound are critical for its application as a redox indicator. The formal potential (E°'), a measure of the reduction potential at a specific pH, is a key parameter.

Table 1: Electrochemical Properties of this compound

| Parameter | Value | Reference |

| Formal Potential (E°' at pH 7) | -252 mV vs. SHE | [1] |

| Electron Transfer (n) | 2 | [1] |

| Proton Transfer | 2 | [1] |

| Color (Oxidized Form) | Red | [1][2][3] |

| Color (Reduced Form) | Colorless | [1][2][3] |

| Absorption Maximum (λmax) | ~520 nm | [2][4] |

pH Dependence of Redox Potential

The involvement of protons in the redox reaction means that the formal potential of this compound is highly dependent on the pH of the solution.[1] As the pH increases, the formal potential decreases.[1] For a reaction involving an equal number of protons and electrons, the potential decreases by approximately 59 mV per pH unit.[1]

Table 2: Calculated Formal Potential of this compound at Various pH Values

| pH | Calculated Formal Potential (E°' vs. SHE) (V) |

| 4 | -0.075 |

| 5 | -0.134 |

| 6 | -0.193 |

| 7 | -0.252 |

| 8 | -0.311 |

| 9 | -0.370 |

| 10 | -0.429 |

This table is based on the reported potential at pH 7 and an assumed Nernstian dependence of -59 mV/pH.[1]

Visualizing the Redox Mechanism and Workflows

Diagrams are provided to illustrate the core concepts and experimental procedures related to this compound.

Experimental Protocols

Detailed methodologies for the preparation and use of this compound as a redox indicator are provided below.

Protocol 1: Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol describes the preparation of a stock solution suitable for use in titrations.[1]

Materials:

-

This compound powder (C₁₈H₁₅ClN₄)[1]

-

Ethanol (B145695) (95% or absolute)[1]

-

Distilled or deionized water[1]

-

100 mL Volumetric flask[1]

-

Analytical balance

-

Magnetic stirrer and stir bar (optional)

-

Filter paper and funnel (optional)

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.[1]

-

Transfer the powder to a 100 mL volumetric flask.[1]

-

Add approximately 50 mL of ethanol to the flask.[1]

-

Swirl the flask or use a magnetic stirrer to completely dissolve the powder. Gentle warming can be applied if necessary, but boiling should be avoided.[1]

-

Once the powder is fully dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.[1]

-

Mix the solution thoroughly by inverting the flask multiple times.[1]

-

If any particulate matter remains, filter the solution.[1]

-

Store the solution in a well-stoppered, light-protected bottle at room temperature.[1]

Protocol 2: Use of this compound in Redox Titration

This protocol outlines the general steps for using this compound as a visual indicator in a redox titration.

Materials:

-

Burette

-

Beaker or conical flask

-

Magnetic stirrer and stir bar

-

Standardized titrant solution (oxidizing agent)

-

Analyte solution (reducing agent)

-

0.1% this compound indicator solution

Procedure:

-

Prepare the Analyte: Pipette a known volume of the analyte solution into a beaker or conical flask.[1]

-

Add Indicator: Add 2-3 drops of the 0.1% this compound indicator solution to the analyte.[1][5] The initial color of the solution will depend on the relative redox potentials of the analyte and the indicator.

-

Titration: Fill the burette with the standardized titrant solution. Slowly add the titrant to the analyte solution while ensuring continuous stirring.[1]

-

Endpoint Determination: As the titrant is added, it will first react with the analyte. Once the analyte is consumed, the titrant will begin to react with the this compound indicator. The endpoint is reached when the addition of a single drop of titrant causes a persistent color change from colorless to red.[1]

-

Calculation: Use the volume of titrant added at the endpoint to calculate the concentration of the analyte based on the stoichiometry of the redox reaction.[1]

Protocol 3: Cyclic Voltammetry with this compound

This protocol details the use of this compound to demonstrate a reversible electrochemical system using cyclic voltammetry (CV).

Materials:

-

Potentiostat

-

Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

-

Supporting electrolyte solution (e.g., 0.1 M KCl)

-

Buffer solution (if pH control is needed, e.g., 0.1 M PBS, pH 7)

-

0.1% this compound stock solution

Procedure:

-

Prepare the Electrolyte Solution: Prepare the supporting electrolyte in a suitable buffer to control the pH.[1]

-

Add this compound: Add a small volume of the this compound stock solution to the electrolyte to achieve a final concentration between 0.1 and 1 mM.[1]

-

Perform Cyclic Voltammetry:

-

Data Analysis:

-

The resulting voltammogram should show a pair of peaks corresponding to the oxidation and reduction of this compound.[1]

-

For a reversible system, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV, where n=2 (approximately 29.5 mV).[1]

-

The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (E°' ≈ (Epa + Epc)/2).[1]

-

Applications in Research and Development

This compound's properties make it a valuable tool in various scientific and industrial settings:

-

Analytical Chemistry: Widely used for the quantitative determination of various reducing and oxidizing agents through titration.[3][6]

-

Electrochemical Studies: Serves as a redox mediator in electrochemical assays and for studying reaction mechanisms.[1]

-

Biological Systems: Although primarily a redox indicator, its cationic and lipophilic nature allows it to be used as a probe for mitochondrial membrane potential, a key indicator of cellular health.[2]

-

Drug Discovery: Can be used in assays to monitor the activity of redox enzymes, which are potential drug targets.[2]

References

The Photosensitizing Properties of Phenosafranine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photosensitizing properties of Phenosafranine, a cationic phenazine (B1670421) dye.[1] With its notable photophysical characteristics and ability to generate reactive oxygen species upon light activation, this compound has garnered significant interest for various biomedical applications, including photodynamic therapy (PDT) and photodynamic antimicrobial therapy (aPDT).[1][2] This document details its core photophysical and photochemical properties, mechanisms of action, and relevant experimental protocols for its characterization and evaluation.

Core Photophysical and Photochemical Properties

The efficacy of this compound as a photosensitizer is rooted in its interaction with light.[2] A phenazine dye, it is characterized by a planar, rigid structure that influences its electronic transitions.[3] Its photophysical behavior is notably dependent on the solvent environment.[4]

Data Presentation: Photophysical Parameters

The key photophysical parameters of this compound are summarized below. These values are crucial for determining the optimal excitation wavelengths and predicting its photosensitizing efficiency.

Table 1: Core Photophysical Properties of this compound

| Property | Value | Solvent / Conditions | Reference(s) |

|---|---|---|---|

| Absorption Maximum (λabs) | 520 - 530 nm | Methanol (B129727), Acetonitrile, Water | [2] |

| Molar Extinction Coefficient (ε) | ~4.5 x 104 M-1cm-1 | Methanol | [2][4] |

| Emission Maximum (λem) | 581 - 585 nm | Methanol, Water | [2][5] |

| Fluorescence Quantum Yield (ΦF) | 0.21 - 0.33 | Methanol, Acetonitrile | [2][4] |

| Fluorescence Lifetime (τF) | 0.33 - 2.0 ns | Methanol, Acetonitrile | [2][4] |

| Triplet Quantum Yield (ΦT) | 0.21 - 0.50 | Methanol, Acetonitrile | [2][6][7] |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | Methanol |[6][8] |

Table 2: Comparative Photophysical Properties of this compound (PS+) and Safranine (SF+)

| Photophysical Parameter | This compound (PS+) in MeOH | Safranine (SF+) in MeOH | This compound (PS+) in MeCN | Safranine (SF+) in MeCN | Reference |

|---|---|---|---|---|---|

| Absorption Maximum (λabs) | 522 nm | 529 nm | 521 nm | 520 nm | [4] |

| Molar Extinction Coefficient (ε) | 43,000 M-1cm-1 | 55,000 M-1cm-1 | 45,000 M-1cm-1 | 60,000 M-1cm-1 | [4] |

| Emission Maximum (λem) | 583 nm | 585 nm | 573 nm | 575 nm | [4] |

| Fluorescence Quantum Yield (ΦF) | 0.25 | 0.21 | 0.33 | 0.29 | [4] |

| Fluorescence Lifetime (τF) | 1.5 ns | 1.3 ns | 2.0 ns | 1.8 ns | [4] |

| Triplet Quantum Yield (ΦT) | 0.34 | 0.50 | 0.21 | 0.38 |[4] |

Note: Direct comparison of singlet oxygen quantum yields is challenging due to variations in experimental methodologies. However, this compound is consistently noted to have a high quantum yield, a critical parameter for photodynamic efficacy.[6]

Mechanism of Action in Photodynamic Therapy

Upon absorption of light at an appropriate wavelength, this compound transitions from its ground state (S0) to an excited singlet state (S1).[1] It can then return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T1).[1] This triplet state is the key intermediate for the subsequent photochemical reactions that induce cytotoxicity.

The photosensitizing action of this compound proceeds primarily through two mechanisms:

-

Type II Reaction: The excited triplet state of this compound transfers its energy directly to molecular oxygen (3O2), which is in a triplet ground state. This energy transfer results in the formation of highly reactive singlet oxygen (1O2), a potent oxidizing agent.[1][6] Singlet oxygen can damage a wide array of biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and death.[1][9] This is considered the dominant pathway for many photosensitizers in PDT.[9]

-

Type I Reaction: Alternatively, the triplet state photosensitizer can react directly with a substrate molecule (e.g., a biological molecule or the solvent) through electron or hydrogen transfer.[1] This process generates radical ions or free radicals, which can further react with molecular oxygen to produce other reactive oxygen species (ROS) such as superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH).[1]

These ROS induce non-specific oxidative damage to multiple cellular targets, a multi-targeted approach that significantly lowers the probability of microorganisms or cancer cells developing resistance.[1]

Cellular Uptake and Signaling Pathways

The effectiveness of a photosensitizer is critically dependent on its ability to be internalized by target cells and its subsequent subcellular localization.[6] As a cationic dye, this compound can enter cells through mechanisms such as passive diffusion and can accumulate in organelles like lysosomes.[6] It has also been shown to bind to nucleic acids, primarily through intercalation, which is a crucial aspect of its potential as an anticancer agent.[2][10]

Upon light activation, the ROS generated by this compound initiate a cascade of cellular stress responses. This damage can trigger distinct cell death pathways, including apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6][11] The dominant pathway often depends on the light dose, photosensitizer concentration, and cell type.[6]

PDT-induced stress activates multiple signaling pathways:

-

Mitochondrial Pathway: Photosensitizers localizing in mitochondria can directly damage mitochondrial components, leading to the release of cytochrome c, activation of caspases (e.g., caspase-9 and -3), and subsequent apoptosis.[12]

-

Endoplasmic Reticulum (ER) Stress: Damage to the ER can disrupt calcium homeostasis and protein folding, triggering the unfolded protein response (UPR) and leading to apoptosis.[12]

-

Death Receptor Pathway: In some cases, PDT can upregulate death receptors like Fas on the cell surface, sensitizing cells to apoptosis.

-

Survival Pathways: Concurrently, cells may activate pro-survival signaling pathways as a defense mechanism against oxidative stress. These can be mediated by transcription factors such as NF-κB, AP-1, and NRF2, which regulate inflammation, proliferation, and antioxidant responses.[13] The interplay between cell death and survival signals ultimately determines the fate of the cell following PDT.[13]

Experimental Protocols

Accurate and reproducible characterization of this compound's photosensitizing properties is essential for its development and application. The following are representative protocols for key experiments.

Absorption and Fluorescence Spectroscopy

This protocol is fundamental for determining absorption maxima (λmax), molar extinction coefficient (ε), and fluorescence properties.[2]

-

Instrumentation: A diode array spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Prepare a concentrated stock solution of this compound in the desired solvent (e.g., HPLC-grade methanol or water).

-

Serial Dilutions: Perform serial dilutions to obtain a series of solutions with known concentrations. Ensure absorbance values for analysis are within the linear range of the instrument (typically < 1.0).

-

Absorption Measurement: Record the absorption spectrum for each concentration. Determine λmax from the peak of the spectrum. Calculate ε using the Beer-Lambert law (A = εcl).

-

Fluorescence Measurement: For emission spectra, use a dilute solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).[2] Excite the sample at its λmax and record the emission spectrum.

-

Quantum Yield Determination: Measure the integrated fluorescence intensity of the this compound solution and a reference standard with a known quantum yield (e.g., Cresyl Violet in Methanol, ΦF = 0.54) under identical conditions (excitation wavelength, absorbance).[2] Calculate the quantum yield using the comparative method.

General Protocol for In Vitro Phototoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine cell viability after PDT.[14]

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.[15]

-

Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include "dark toxicity" controls (cells with this compound but no light) and untreated controls.[6]

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh, phenol-red-free medium.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., corresponding to this compound's λmax) and light dose (J/cm2). Keep control plates in the dark.[15]

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Data Analysis: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.[6] Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound required to inhibit cell growth by 50%) from the dose-response curve.

Workflow for In Vitro PDT Efficacy Evaluation

The systematic evaluation of a photosensitizer involves a series of steps from basic characterization to detailed cellular analysis.

Conclusion and Future Directions

This compound exhibits promising photosensitizing properties, including strong absorption in the visible spectrum and a high triplet quantum yield, making it a candidate for photodynamic applications.[6] Its ability to generate highly reactive singlet oxygen upon photoactivation underpins its cytotoxic effects against both microbial and cancer cells.[1]

Further research is warranted to fully elucidate the specific signaling cascades initiated by this compound-mediated PDT in different cell types.[6] A comprehensive evaluation of its photodynamic efficacy in direct, standardized comparative studies against established photosensitizers is also necessary.[6] The development of targeted delivery systems for this compound could enhance its accumulation in diseased tissues, thereby improving therapeutic efficacy while minimizing off-target effects. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and harness the full potential of this compound in drug development and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Oxidation-reduction and photophysical properties of isomeric forms of Safranin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Photophysical properties of safranine and this compound. A comparative study by laser flash photolysis and laser induced optoacoustic spectroscopy - CONICET [bicyt.conicet.gov.ar]

- 8. Cationic Phenosafranin Photosensitizers Based on Polyhedral Oligomeric Silsesquioxanes for Inactivation of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenazinium dyes safranine O and this compound induce self-structure in single stranded polyadenylic acid: structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

Phenosafranine: A Technical and Historical Guide

This in-depth guide explores the discovery, synthesis, and historical applications of phenosafranine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dye's chemical properties, synthesis pathway, and its significant roles in histology, analytical chemistry, and as a photosensitizer.

Discovery and Synthesis

This compound (3,7-diamino-5-phenylphenazinium chloride) is a cationic dye belonging to the phenazine (B1670421) class. It is structurally related to safranine, one of the earliest synthetic dyes derived from coal tar, which followed the groundbreaking synthesis of mauveine by William Henry Perkin in 1856. By the late 19th century, numerous derivatives of safranine, including this compound, had been developed.[1]

-

Diazotization and Coupling: Aniline (B41778) undergoes partial reaction with nitrous acid to form a phenyl diazonium cation. This cation then reacts with aniline to produce 4-aminoazobenzene (B166484).

-

Reduction: The 4-aminoazobenzene is reduced, typically using zinc and hydrochloric acid, to yield a mixture of aniline and p-phenylenediamine (B122844).[1]

-

Oxidative Cyclization: The mixture of aniline and p-phenylenediamine is then oxidized. This complex reaction proceeds through the formation of an indamine, which then reacts with another molecule of the arylamine. Subsequent intramolecular cyclization and further oxidation lead to the formation of the this compound molecule.[1]

Caption: Synthesis pathway of this compound from Aniline.

Physicochemical and Spectroscopic Properties

This compound is a dark green crystalline powder that dissolves in water and ethanol (B145695) to produce a red solution.[2] Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₅ClN₄ |

| Molecular Weight | 322.79 g/mol |

| Appearance | Dark green crystalline powder |

| Color in Solution | Red (in water and ethanol) |

Table 2: Spectroscopic Properties of this compound in Aqueous Solution

| Parameter | Symbol | Value |

| Absorption Maximum | λmax | 520 nm |

| Emission Maximum | λem | 585 nm |

| Fluorescence Lifetime | τf | 0.93 ns |

| Triplet Quantum Yield | ΦT | 0.2–0.42 |

| Triplet-Triplet Absorption Maxima | λT-T | 380, 615, 665 nm |

Historical Applications

This compound's unique properties led to its adoption in various scientific and technical fields throughout history.

Histological Staining

One of the most significant historical applications of this compound is as a biological stain in histology and cytology.[2] Its cationic nature allows it to bind to negatively charged molecules within cells, such as nucleic acids in the nucleus. This property makes it an effective nuclear stain, often used as a counterstain to provide contrast to other stains. For example, in the Gram staining procedure, this compound can be used to stain Gram-negative bacteria red or pink, contrasting with the violet of Gram-positive bacteria.[3]

Redox Indicator

In the early 20th century, this compound was employed as a redox indicator in volumetric analysis.[4] Its distinct color change from red in its oxidized state to colorless in its reduced state makes it a valuable tool for determining the endpoint of redox titrations. The electrode potential of this compound is pH-dependent, with values of +0.24 V at pH 0 and -0.29 V at pH 7.[4]

Photosensitizer

This compound is a potent photosensitizer, a molecule that can be excited by light to induce a chemical change in another molecule.[5] Upon light absorption, this compound can transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen. This property has been explored in the context of photodynamic antimicrobial therapy.[5]

Caption: Mechanism of this compound as a photosensitizer.

Historical Medicinal Use: A Contextual Overview

While the broader class of aniline dyes, from which this compound is derived, played a role in the development of early chemotherapy, specific historical records detailing the clinical use of this compound as a medicinal agent are scarce in the searched literature.[6] The early 20th century saw the exploration of various synthetic dyes for their therapeutic properties, a field pioneered by Paul Ehrlich's concept of a "magic bullet".[7] This led to the development of drugs like Salvarsan and sulfonamides.[6][7]

This compound and its relatives were studied for their biological activities. For instance, in the mid-20th century, a number of phenosafranines were investigated for their anti-filarial action.[4] More recently, the antibacterial and photosensitizing properties of this compound have been the subject of research, particularly in the context of antimicrobial photodynamic therapy to combat antibiotic-resistant bacteria.[5][8] However, it is important to distinguish this modern research from documented historical use as a mainstream clinical antiseptic or antibiotic. While related compounds like gentian violet had established antibacterial applications, specific historical accounts of this compound being used in a similar manner are not prominent in the available literature.[9]

Experimental Protocols

The following are modern, representative protocols for some of the key historical applications of this compound.

Protocol for Nuclear Staining in Histology (Counterstain)

This protocol outlines the use of this compound as a nuclear counterstain for histological sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Primary stain (e.g., Hematoxylin)

-

0.1% (w/v) this compound working solution (0.1 g of this compound in 100 mL of distilled water)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Permanent mounting medium

Procedure:

-

Stain the rehydrated tissue sections with the primary stain (e.g., Hematoxylin) according to standard protocols.

-

Differentiate and blue the sections as required by the primary staining protocol.

-

Rinse the slides in distilled water.

-

Counterstain with the 0.1% this compound working solution for 1-2 minutes. The optimal time may vary depending on the tissue type.

-

Rapidly dehydrate the sections through a graded series of ethanol (95% and 100%).

-

Clear the sections in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Red or pink

-

Cytoplasm (with Hematoxylin primary stain): Blue

Caption: Workflow for this compound as a histological counterstain.

Protocol for Use as a Redox Indicator in Titration

This protocol describes the preparation and use of a this compound solution for redox titrations.

Materials:

-

This compound powder

-

Distilled water

-

100 mL volumetric flask

-

Analyte solution

-

Standardized titrant solution

-

Burette and other standard titration equipment

Procedure:

-

Prepare a 0.1% (w/v) indicator solution:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer it to a 100 mL volumetric flask.

-

Add a small amount of distilled water to dissolve the powder.

-

Once dissolved, bring the volume up to the 100 mL mark with distilled water and mix thoroughly.

-

-

Titration:

-

Pipette a known volume of the analyte solution into a flask.

-

Add 2-3 drops of the 0.1% this compound indicator solution.

-

Titrate with the standardized titrant solution until the endpoint is reached, indicated by a sharp color change of the indicator from red to colorless.

-

Conclusion

This compound, a derivative of the early synthetic dye revolution, has a rich history of application in science and technology. From its foundational role in visualizing the microscopic world of histology to its utility in the precise measurements of analytical chemistry, this compound has proven to be a versatile and enduring chemical tool. While its historical use as a medicinal agent is not as clearly documented as some of its contemporaries, modern research continues to explore its potential, particularly in the field of photodynamic therapy. This guide provides a comprehensive overview of the core technical aspects and historical context of this compound, serving as a valuable resource for professionals in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. dawnscientific.com [dawnscientific.com]